
Kericembrenolide C
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Overview
Description
Kericembrenolide C is a natural product found in Clavularia koellikeri with data available.
Chemical Reactions Analysis
Structural Characteristics of Cembranolides
Cembranolides are bicyclic diterpenoids with a 14-membered macrocyclic ring system. While Kericembrenolide C is not explicitly described, related compounds like kericembrenolide E (source ) feature:
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A γ-lactone ring fused to the macrocycle
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Hydroxyl and/or carbonyl substituents at positions C-8 and C-12
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Stereochemical complexity influencing reactivity
These structural elements suggest reactivity at electrophilic sites (e.g., carbonyl groups) and nucleophilic additions to unsaturated bonds.
Oxidation and Reduction Reactions
Cembranolides undergo oxidation at allylic positions and reduction of α,β-unsaturated carbonyl systems. For example:
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Epoxidation | mCPBA, H<sub>2</sub>O<sub>2</sub> | Epoxide formation at double bonds |
Catalytic Hydrogenation | H<sub>2</sub>, Pd/C | Saturation of exocyclic alkenes |
Similar transformations are observed in stolonidiol derivatives (source ).
Nucleophilic Additions
α,β-unsaturated carbonyl groups in cembranolides participate in Michael additions , as seen in related enones (source ). For instance:
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Nucleophile Attack : Amines or alcohols add to the β-carbon of the enone.
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Proton Transfer : Stabilization via keto-enol tautomerism.
This aligns with mechanisms described for β-hydroxyketone formation in source .
Acid/Base-Mediated Rearrangements
Cembranolides with γ-lactone rings undergo acid-catalyzed ring-opening or transesterification. For example:
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Hydrolysis : Treatment with aqueous HCl yields carboxylic acid derivatives.
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Alcoholysis : Reaction with ROH under acidic conditions forms ester analogs.
Source7 highlights analogous transformations in cembrenolide synthesis.
Biosynthetic and Degradative Pathways
Cembranolides like sangiangols (source ) derive from cyclization of geranylgeranyl pyrophosphate (GGPP). Key steps include:
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Cyclization : Oxidative tail-to-tail coupling of GGPP.
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Oxidation : Introduction of hydroxyl groups via cytochrome P450 enzymes.
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Lactonization : Intramolecular esterification to form γ-lactones.
Degradation typically involves enzymatic hydrolysis or photooxidation.
Comparative Reactivity Table
Compound | Reaction | Key Functional Groups | Reference |
---|---|---|---|
Kericembrenolide E | Epoxidation | Exocyclic double bond | |
Stolonidiol | Hydroxylation | Allylic C-H bonds | |
Clavinflol B | Halogenation | Chlorohydrin formation |
Properties
CAS No. |
104992-92-9 |
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Molecular Formula |
C8H15NO3 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[(3aR,4R,6Z,10Z,12R,14Z,15aR)-4-acetyloxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate |
InChI |
InChI=1S/C24H32O6/c1-14-8-7-9-15(2)12-21(29-19(6)26)23-17(4)24(27)30-22(23)13-16(3)11-20(10-14)28-18(5)25/h9-10,13,20-23H,4,7-8,11-12H2,1-3,5-6H3/b14-10-,15-9-,16-13-/t20-,21+,22+,23+/m0/s1 |
InChI Key |
GBKNBSOFIBRPBO-OQGHAVHMSA-N |
SMILES |
CC1=CC(CC(=CC2C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2)C)OC(=O)C |
Isomeric SMILES |
C/C/1=C/[C@@H](C/C(=C\[C@@H]2[C@@H]([C@@H](C/C(=C\CC1)/C)OC(=O)C)C(=C)C(=O)O2)/C)OC(=O)C |
Canonical SMILES |
CC1=CC(CC(=CC2C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2)C)OC(=O)C |
Synonyms |
kericembrenolide C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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